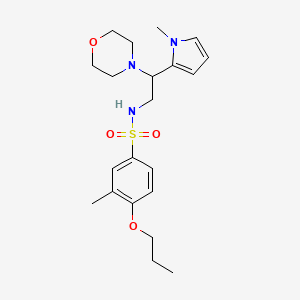

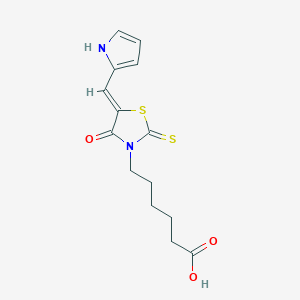

![molecular formula C7H4LiN3O2 B2526832 Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2138523-42-7](/img/structure/B2526832.png)

Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It’s a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrazine derivatives can be synthesized using various methods. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . Synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus have been considered . Methods for obtaining derivatives of imidazo[1,2-a]pyrazine have been studied, and methods have been developed for catalytic hydrogenation of these compounds .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine derivatives is mainly based on the pattern and position of the substitution . The structure is versatile and allows for a wide range of reactivity and biological activity .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various chemical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyrazine derivatives can vary depending on the specific compound and its substitutions .Scientific Research Applications

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug discovery. Researchers have made significant progress in developing synthetic methods for this compound. Its unique reactivity allows for the creation of various derivatives, making it an attractive candidate for drug development .

Covalent Inhibitors for Cancer Treatment

The success of targeted covalent inhibitors (TCIs) in treating cancers has led to the search for novel scaffolds with covalent warheads. Imidazo[1,2-a]pyridine, a closely related compound, has been explored as a core backbone for developing covalent inhibitors. This strategy aims to enhance the specificity and efficacy of cancer therapies .

Functionalization Strategies

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. Researchers have focused on direct functionalization methods to construct imidazo[1,2-a]pyridine derivatives. These derivatives can exhibit diverse biological activities, making them promising candidates for drug design .

Antimicrobial Properties

While specific studies on Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate are limited, exploring its antimicrobial potential is intriguing. Similar imidazo[1,2-a]pyrazine derivatives have demonstrated antibacterial and antifungal properties. Investigating this compound’s activity against pathogens could yield valuable insights .

Photophysical Applications

Imidazo[1,2-a]pyrazines exhibit interesting photophysical properties, including fluorescence and phosphorescence. Researchers have explored their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Understanding the behavior of Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate in these applications could lead to novel materials .

Materials Science and Coordination Chemistry

Imidazo[1,2-a]pyrazines can coordinate with metal ions, forming stable complexes. These complexes find applications in materials science, catalysis, and molecular recognition. Investigating the coordination chemistry of Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate could reveal its potential in these fields .

Future Directions

Imidazo[1,2-a]pyrazine derivatives have a broad biological activity spectrum, making the synthesis of new condensed heterocycles based on them an important task . Future developments may focus on the search for new approaches to their synthesis, broadening the range of available methods, and reagents for their chemical modification .

properties

IUPAC Name |

lithium;imidazo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.Li/c11-7(12)5-4-10-2-1-8-3-6(10)9-5;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAAAPGEMKDQJL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=C(N=C2C=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate | |

CAS RN |

2138523-42-7 |

Source

|

| Record name | lithium(1+) imidazo[1,2-a]pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

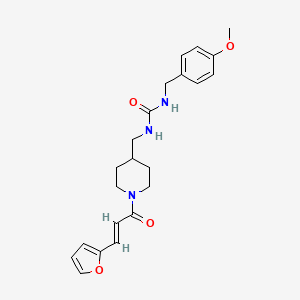

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

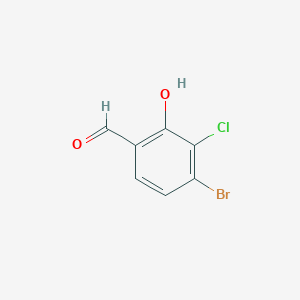

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)

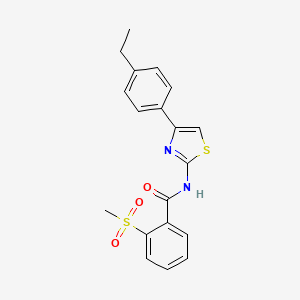

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

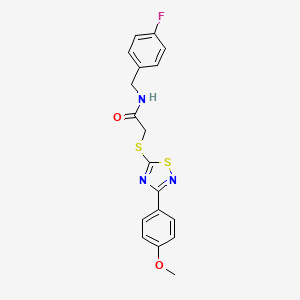

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

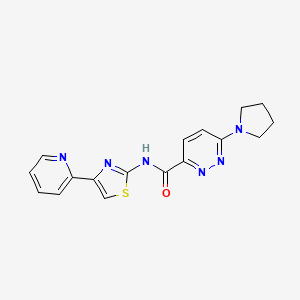

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)